

The Biological Potential of 4-Bromo-2-methylthiazole Containing Compounds: A Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-2-methylthiazole**

Cat. No.: **B1272499**

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An In-depth Analysis for Researchers and Drug Development Professionals

The **4-bromo-2-methylthiazole** scaffold is a key heterocyclic building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structural and electronic properties, conferred by the presence of bromine, a methyl group, and the thiazole nucleus, make it a valuable starting point for synthesizing compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and biological potential of compounds derived from this core structure, with a focus on their anticancer, anti-inflammatory, and antimicrobial applications.

Synthesis of Bioactive Molecules from 4-Bromo-2-methylthiazole

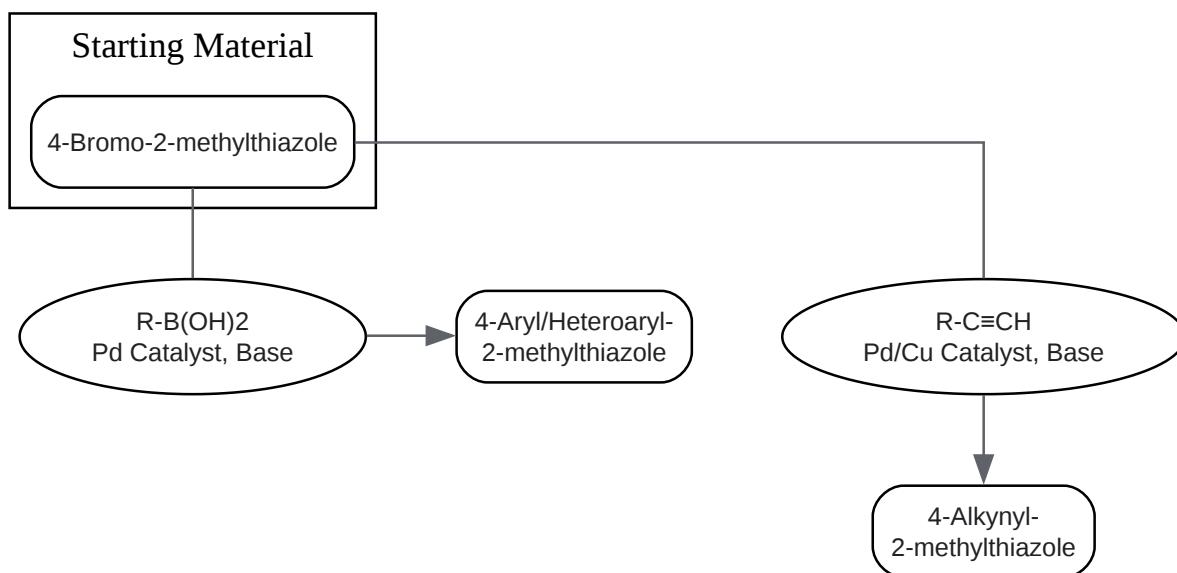
The reactivity of the bromine atom at the 4-position of the thiazole ring makes it amenable to various cross-coupling reactions, which are pivotal in modern drug discovery. This allows for the strategic introduction of diverse molecular fragments to explore structure-activity relationships (SAR).

One of the most frequently employed synthetic strategies is the Suzuki-Miyaura coupling. In this reaction, **4-bromo-2-methylthiazole** is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is widely used to form a carbon-

carbon bond, linking the thiazole ring to other aryl or heteroaryl systems. For example, the synthesis of 4-(4-hydroxyphenyl)-2-methylthiazole, a precursor for potential therapeutic agents, is achieved by coupling **4-bromo-2-methylthiazole** with 4-hydroxyphenylboronic acid.

Another powerful technique is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been utilized to synthesize pyrazole-based lactate dehydrogenase (LDH) inhibitors, where **4-bromo-2-methylthiazole** is coupled with an advanced pyrazole intermediate containing a terminal alkyne.

The following diagram illustrates a generalized synthetic pathway for the functionalization of the **4-bromo-2-methylthiazole** core using these common coupling reactions.



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Caption: Synthetic routes from **4-bromo-2-methylthiazole**.

Biological Activities and Therapeutic Potential

Compounds incorporating the **4-bromo-2-methylthiazole** moiety have demonstrated significant potential in several key therapeutic areas. The following sections detail their activities and the experimental protocols used for their evaluation.

Anticancer Activity

The **4-bromo-2-methylthiazole** scaffold has been integrated into molecules designed as potent anticancer agents. These compounds often target specific enzymes or pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The table below summarizes the in vitro cytotoxic activity of representative final compounds synthesized using **4-bromo-2-methylthiazole** as a building block. It is important to note that the activity is attributed to the final, complex molecule and not to the starting fragment itself.

Compound Class	Target/Mechanism	Cell Line(s)	IC50 (μM)	Reference
Pyrazole-based Inhibitor	Lactate Dehydrogenase (LDH)	Not specified	Varies	
Heteroaromatic Macrocycle	ROS1/ALK Kinase	Various solid tumors	Not specified	
Pyrimidine-pyridinone	Serine/Threonine Kinase (PAK1)	Not specified	Not specified	

Experimental Protocol: Lactate Dehydrogenase (LDH) Biochemical Assay

This assay is crucial for identifying inhibitors of LDH, an enzyme often upregulated in cancer cells.

- Preparation: Prepare a reaction mixture containing NADH and pyruvate in a suitable buffer.
- Compound Addition: Add the test compound (synthesized from **4-bromo-2-methylthiazole**) at various concentrations to the wells of a microplate.
- Enzyme Initiation: Add the LDH enzyme to initiate the reaction.
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